molecular formula C6H12 B12662410 Cyclopropane, 1,2,3-trimethyl- CAS No. 42984-19-0

Cyclopropane, 1,2,3-trimethyl-

Cat. No.: B12662410
CAS No.: 42984-19-0
M. Wt: 84.16 g/mol
InChI Key: PSGQRAAEZLHVDT-UHFFFAOYSA-N
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Description

Cyclopropane, 1,2,3-trimethyl-: is an organic compound with the molecular formula C6H12 . It is a derivative of cyclopropane where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 3 positions. This compound is known for its strained three-membered ring structure, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic processes that allow for large-scale synthesis. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed for efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cyclopropane derivatives can undergo oxidation reactions to form various products, including alcohols, ketones, and carboxylic acids.

    Reduction: Reduction of cyclopropane derivatives can lead to the formation of alkanes.

    Substitution: Substitution reactions, such as halogenation, can occur at the methyl groups or the cyclopropane ring itself.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).

Major Products:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated cyclopropane derivatives.

Mechanism of Action

The mechanism of action of cyclopropane, 1,2,3-trimethyl-, involves its ability to participate in various chemical reactions due to the strain in its three-membered ring. This strain makes the compound highly reactive, allowing it to undergo ring-opening reactions and form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: Cyclopropane, 1,2,3-trimethyl-, is unique due to the specific positioning of its methyl groups, which affects its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

CAS No.

42984-19-0

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

IUPAC Name

1,2,3-trimethylcyclopropane

InChI

InChI=1S/C6H12/c1-4-5(2)6(4)3/h4-6H,1-3H3

InChI Key

PSGQRAAEZLHVDT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1C)C

Origin of Product

United States

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